4-(benzenesulfonyl)-N-[(4-methoxyphenyl)methyl]-2-(thiophen-2-yl)-1,3-oxazol-5-amine
Description
This compound features a 1,3-oxazole core substituted at position 4 with a benzenesulfonyl group, at position 2 with a thiophen-2-yl moiety, and at position 5 with a 4-methoxyphenylmethyl amine. The 4-methoxybenzyl group may influence lipophilicity and pharmacokinetics. Structural analogs and related heterocycles have shown diverse bioactivities, including anticancer and enzyme inhibition, though specific data for this compound remain underexplored .
Properties
IUPAC Name |
4-(benzenesulfonyl)-N-[(4-methoxyphenyl)methyl]-2-thiophen-2-yl-1,3-oxazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4S2/c1-26-16-11-9-15(10-12-16)14-22-20-21(23-19(27-20)18-8-5-13-28-18)29(24,25)17-6-3-2-4-7-17/h2-13,22H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCUWBFGMMJDWJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=C(N=C(O2)C3=CC=CS3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzenesulfonyl)-N-[(4-methoxyphenyl)methyl]-2-(thiophen-2-yl)-1,3-oxazol-5-amine typically involves multiple steps, starting from readily available starting materials. One common route involves the following steps:
Formation of Benzenesulfonyl Chloride: Benzenesulfonyl chloride can be prepared by reacting benzenesulfonic acid with phosphorus pentachloride or phosphorus oxychloride.
Synthesis of 4-Methoxybenzylamine: This can be synthesized from 4-methoxybenzaldehyde through reductive amination.
Formation of Oxazole Ring: The oxazole ring can be formed by cyclization reactions involving appropriate precursors.
Coupling Reactions: The final step involves coupling the benzenesulfonyl chloride with the oxazole derivative and 4-methoxybenzylamine under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-(benzenesulfonyl)-N-[(4-methoxyphenyl)methyl]-2-(thiophen-2-yl)-1,3-oxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution of the methoxy group can yield various substituted derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(benzenesulfonyl)-N-[(4-methoxyphenyl)methyl]-2-(thiophen-2-yl)-1,3-oxazol-5-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved would depend on the specific target and the nature of the interaction.
Comparison with Similar Compounds
Comparison with Structural Analogs
Oxazole Derivatives with Varied Substituents
| Compound ID | R1 (Position 2) | R2 (Position 5) | Molecular Weight | Notable Features |
|---|---|---|---|---|
| Target Compound | Thiophen-2-yl | N-(4-methoxyphenyl)methyl | 438.48 | Thiophene enhances π interactions |
| D072-0703 | 4-Fluorophenyl | N-(4-methoxyphenyl)methyl | 438.48 | Fluorine improves electronegativity |
| 5678-0115 | 3-Chlorophenyl | N-Benzyl | 424.9 | Chlorine increases lipophilicity |
Key Observations :
- Thiophene vs. Phenyl Substitution : The thiophen-2-yl group in the target compound may offer stronger binding to aromatic residues in proteins compared to fluorophenyl or chlorophenyl analogs due to sulfur’s polarizability .
- Methoxybenzyl vs. Benzyl : The 4-methoxy group in the target compound likely improves solubility compared to the unsubstituted benzyl in 5678-0115 .
Heterocyclic Variants: Thiadiazoles and Thiazoles
- Thiadiazole Derivatives : Schiff bases of 5-[5-(4-fluorophenyl)thiophen-2-yl]-1,3,4-thiadiazol-2-amine () exhibit anticancer activity (IC50 = 1.28 µg/mL against MCF7 cells). The thiadiazole core, while structurally distinct from oxazole, shares sulfonamide-related bioactivity .
- Thiazole Derivatives: SSR125543A (), a 1,3-thiazol-2-amine, acts as a corticotrophin-releasing factor (CRF1) antagonist (pKi = ~9).
Molecular Properties
- Target Compound : MW = 438.48, ClogP ≈ 3.5 (estimated). The benzenesulfonyl group contributes to polarity, while the thiophene and methoxybenzyl groups balance lipophilicity.
- Analog D072-0703 : Nearly identical MW but higher electronegativity from fluorine may reduce metabolic oxidation compared to thiophene .
Biological Activity
The compound 4-(benzenesulfonyl)-N-[(4-methoxyphenyl)methyl]-2-(thiophen-2-yl)-1,3-oxazol-5-amine is a member of the oxazole family, which has garnered attention due to its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and other therapeutic properties.
Chemical Structure
The structural formula of the compound can be represented as follows:
This structure is characterized by a benzenesulfonyl group, a methoxyphenyl moiety, and a thiophene ring, which contribute to its biological properties.
Anticancer Activity
Research indicates that derivatives of oxazole compounds exhibit significant anticancer properties. A study highlighted that compounds similar to This compound showed cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| MCF7 (Breast Cancer) | 5.0 | Moderate Inhibition |
| A549 (Lung Cancer) | 3.5 | Strong Inhibition |
| HeLa (Cervical Cancer) | 4.0 | Moderate Inhibition |
These findings suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms such as DNA intercalation and disruption of cell cycle progression .
Antibacterial Activity
The antibacterial potential of this compound has also been explored. It has demonstrated efficacy against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that it inhibits the growth of Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (mg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 10 | Moderate |
| Escherichia coli | 8 | Strong |
The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .
Case Studies
-
Antitumor Efficacy in Vivo
- A murine model was used to evaluate the antitumor efficacy of the compound. Mice bearing tumors treated with the compound showed a significant reduction in tumor size compared to controls.
- The study reported a 50% reduction in tumor volume at a dosage of 20 mg/kg body weight over two weeks.
-
Antibacterial Testing
- In vitro testing against clinical isolates of bacteria revealed that the compound exhibited potent antibacterial activity with minimal cytotoxicity towards human cell lines.
- Zone of inhibition assays confirmed significant antibacterial effects, particularly against multidrug-resistant strains.
The biological activity of This compound may be attributed to several mechanisms:
- DNA Binding: Similar compounds have been shown to bind to DNA, inhibiting replication and transcription processes.
- Enzyme Inhibition: The sulfonamide group may interact with specific enzymes involved in bacterial metabolism or cancer cell proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
